Pyrazine-2-carboximidohydrazide

Catalog No.
S12812800
CAS No.
M.F
C5H7N5
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine-2-carboximidohydrazide

Product Name

Pyrazine-2-carboximidohydrazide

IUPAC Name

N'-aminopyrazine-2-carboximidamide

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10)

InChI Key

JNVGYAKLZAAYHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=NN)N

Isomeric SMILES

C1=CN=C(C=N1)/C(=N/N)/N

Pyrazine-2-carboximidohydrazide is a chemical compound with the molecular formula C5H7N5\text{C}_5\text{H}_7\text{N}_5 and a molecular weight of 137.14 g/mol. It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms, and an imidohydrazide functional group. This compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Typical of hydrazides and pyrazine derivatives:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions, allowing for modifications that enhance its biological activity.
  • Electrophilic Reactions: Due to the electron-rich nature of the pyrazine ring, electrophilic substitution can occur under specific conditions, although this is less common compared to nucleophilic reactions due to steric hindrance and electronic effects.

Research indicates that pyrazine-2-carboximidohydrazide exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanisms and efficacy against different cancer cell lines.
  • Anti-inflammatory Effects: Some derivatives of pyrazine compounds have demonstrated anti-inflammatory properties, indicating possible therapeutic applications in inflammatory diseases.

The synthesis of pyrazine-2-carboximidohydrazide typically involves the following steps:

  • Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid or its derivatives.
  • Hydrazine Hydrate Reaction: The carboxylic acid is reacted with hydrazine hydrate in an ethanol solvent under reflux conditions. This reaction leads to the formation of the hydrazide intermediate.
  • Formation of Imidohydrazide: Further treatment with appropriate reagents may yield the final product, pyrazine-2-carboximidohydrazide. Yielding around 66% is reported under optimal conditions .

Pyrazine-2-carboximidohydrazide has several potential applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in treating infections and cancer.
  • Agriculture: The compound may be explored for use as a pesticide or herbicide due to its antimicrobial properties.
  • Chemical Research: It serves as an important intermediate in organic synthesis and material science.

Several compounds share structural features with pyrazine-2-carboximidohydrazide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Pyrazine-2-carbohydrazideC5H6N4O\text{C}_5\text{H}_6\text{N}_4\text{O}Lacks imido group; simpler structure
Pyrazine-2-carboxamideC5H6N4O\text{C}_5\text{H}_6\text{N}_4\text{O}Contains amide instead of hydrazide
4-Amino-pyrazoleC4H5N5\text{C}_4\text{H}_5\text{N}_5Exhibits different reactivity due to amino group
1,4-DihydropyrazineC4H6N2\text{C}_4\text{H}_6\text{N}_2Saturated form; distinct reactivity profile

Uniqueness

Pyrazine-2-carboximidohydrazide stands out due to its unique combination of both hydrazide and imido functionalities within a pyrazine framework. This specific arrangement may enhance its biological activity compared to simpler derivatives, making it an interesting target for further research and development.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

137.07014524 g/mol

Monoisotopic Mass

137.07014524 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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